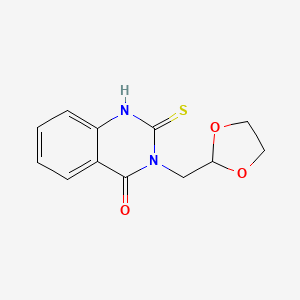

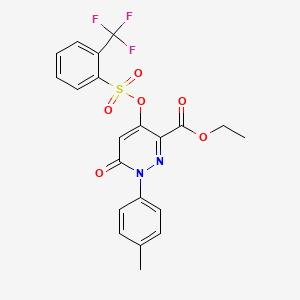

3-((1,3-dioxolan-2-yl)methyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((1,3-dioxolan-2-yl)methyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, also known as DTQ, is a novel compound that has attracted attention in the scientific community due to its potential applications in various fields. DTQ belongs to the quinazolinone family and has a unique chemical structure that makes it a promising candidate for drug development and other scientific research applications.

Scientific Research Applications

Synthesis and Chemical Properties

The compound is involved in the synthesis of various heterocyclic compounds, demonstrating its versatility in organic chemistry. For instance, it plays a role in the multicomponent synthesis of 2,5-dioxo- and 4-aryl-5-oxo-2-thioxo-1,2,3,4,5,6,7,8-octahydroquinazolines through interactions with 1,3-cyclohexanedione or dimedone, urea or thiourea, and substituted benzaldehydes, highlighting its utility in generating complex heterocyclic structures with potential pharmaceutical applications (Tonkikh, Petrova, & Strakovs, 2004). Additionally, the use of 1,3-dioxolane as a methylene group source in the synthesis of substituted 3,4-dihydroquinazolines, based on para- and meta-substituted anilines, showcases the compound's contribution to expanding synthetic methodologies for heterocyclic compounds (Yunnikova & Ésenbaeva, 2016).

Biological Activities

The compound is a precursor in the synthesis of new thioxoquinazolinone derivatives that exhibit a broad spectrum of antimicrobial and anticonvulsant activities. This indicates its potential in the development of new therapeutic agents targeting various bacterial, fungal infections, and seizure disorders (Rajasekaran, Rajamanickam, & Darlinquine, 2013). Furthermore, its derivatives have shown significant antibacterial activity against a range of microorganisms, suggesting its utility in addressing antibiotic resistance challenges (Osarumwense, 2022).

Material Science and Photophysics

In material science, the compound has been utilized in the synthesis of novel Schiff base ligands and metal complexes, which are characterized by their antibacterial, antifungal, DNA cleavage, and in vitro cytotoxic activities. This underscores the compound's role in the development of new materials with potential applications in biotechnology and nanotechnology (Yernale & Bennikallu Hire Mathada, 2014). Additionally, the photophysics of dihydroquinazolinone derivatives have been explored, revealing significant changes in their photophysical properties depending on solvent polarity, which is crucial for designing fluorescence-based sensors and organic electronic devices (Pannipara, Al‐Sehemi, Kalam, & Mohammed Musthafa, 2017).

properties

IUPAC Name |

3-(1,3-dioxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S/c15-11-8-3-1-2-4-9(8)13-12(18)14(11)7-10-16-5-6-17-10/h1-4,10H,5-7H2,(H,13,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYIAVMFJXDWTPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CN2C(=O)C3=CC=CC=C3NC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(4-Methoxyphenyl)piperazin-1-yl]-(3,5,7-trimethyl-1-adamantyl)methanone](/img/structure/B2831301.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2831305.png)

![2-[4-(Dimethylsulfamoylamino)piperidin-1-yl]-1,3-thiazole](/img/structure/B2831306.png)

![N-[(1S)-1-(1,3-Thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2831307.png)

![2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2831309.png)

![N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2831315.png)

![1-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2831319.png)